Thalidomide-5'-O-C4-OH

PROTAC AURKA degradation Linker optimization

PROTAC researchers often face suboptimal degradation when linker attachment geometry is mismatched to target protein topology. Thalidomide-5'-O-C4-OH solves this by providing a C5 exit vector that orients the linker toward a distinct solvent-exposed trajectory, enabling potent ternary complex formation unattainable with C4-substituted analogs. - C5 attachment geometry supports AURKA-targeting PROTACs with DC50 = 3.9 nM using only 2 PEG units. - C5-substituted scaffold shows reduced IKZF3 degradation vs. pomalidomide, minimizing confounding neosubstrate effects in functional genomics. - Terminal hydroxyl enables direct conjugation via ester, ether, or carbamate linkages to target-protein ligands. - Sourced from BenchChem with in-stock availability; inquire for bulk pricing and expedited global delivery.

Molecular Formula C17H18N2O6
Molecular Weight 346.3 g/mol
Cat. No. B14774313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5'-O-C4-OH
Molecular FormulaC17H18N2O6
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCO
InChIInChI=1S/C17H18N2O6/c20-7-1-2-8-25-10-3-4-11-12(9-10)17(24)19(16(11)23)13-5-6-14(21)18-15(13)22/h3-4,9,13,20H,1-2,5-8H2,(H,18,21,22)
InChIKeyCOCNBZCFSMHDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-5'-O-C4-OH: A C5-Substituted CRBN Ligand-Linker Conjugate for PROTAC Design


Thalidomide-5'-O-C4-OH is a thalidomide-derived cereblon (CRBN) E3 ligase ligand functionalized with a C4 alkyl linker terminating in a hydroxyl group at the 5′ position of the phthalimide ring. This compound belongs to the class of ligand-linker conjugates employed in Proteolysis Targeting Chimera (PROTAC) development. The CRBN-recruiting moiety binds the thalidomide-binding domain of CRBN within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex, while the terminal hydroxyl enables further conjugation to target-protein-binding ligands via ester, ether, or carbamate linkages [1]. Thalidomide-based CRBN ligands are among the most widely used E3 ligase recruiters in targeted protein degradation due to their favorable drug-like properties relative to VHL-based ligands [2].

C5 exit vector geometry orients linker toward distinct solvent-exposed region
Hydroxyl terminal enables conjugation via ether, ester, or carbamate linkages
Supports PROTAC design with compact linker strategies; compatible with short PEG linkers

Why Thalidomide-5'-O-C4-OH Cannot Be Replaced by Alternative CRBN Ligands Without Empirical Validation


CRBN ligands are not functionally interchangeable. The attachment position of the linker on the phthalimide ring (C4 vs. C5) dictates the exit vector geometry and profoundly influences ternary complex formation, degradation efficiency, and neosubstrate selectivity. C4-substituted analogs (e.g., pomalidomide-based linkers) position the linker toward a distinct solvent-exposed region, whereas C5 substitution (as in Thalidomide-5'-O-C4-OH) orients the linker toward a different trajectory that can either enhance or ablate degradation activity depending on the target protein [1]. Additionally, the C5-hydroxyl moiety itself, even when conjugated to a linker, may introduce hydrogen-bonding networks that alter CRBN surface topology and neosubstrate recruitment profiles, as demonstrated by structural studies of 5-hydroxythalidomide-bound CRBN complexes [2]. Consequently, substituting Thalidomide-5'-O-C4-OH with a C4-substituted analog or an unmodified thalidomide-based linker without re-optimizing linker length and composition will likely yield suboptimal or entirely inactive PROTAC molecules.

C5 exit vector geometry may not translate to C4-substituted analogs; ternary complex formation can differ substantially.

C5 hydroxyl moiety can introduce hydrogen-bonding networks that modify CRBN surface topology and neosubstrate selectivity.

Linker length and composition require re-optimization when switching attachment point; unmodified thalidomide or C4 linkers may yield inactive PROTACs.

Quantitative Evidence for Thalidomide-5'-O-C4-OH Differentiation: C5 Exit Vector and Linker Chemistry


C5-Substituted Thalidomide Enables Potent PROTAC Activity with Significantly Shorter PEG Linkers

In a structure-activity relationship study of AURKA-targeting PROTACs, altering the linker attachment point from the C4 to the C5 position of the thalidomide phthalimide ring enabled identification of a potent degrader (SK2188) using a PEG linker of only 2 units. PROTACs utilizing the C5 exit vector achieved a degradation DC50,24h of 3.9 nM and Dmax,24h of 89% in NGP neuroblastoma cells [1]. This finding demonstrates that C5 substitution permits effective ternary complex geometry with reduced linker length, potentially improving physicochemical properties and synthetic tractability.

AURKA PROTAC potency
Head-to-head
DC50,24h 3.9 nM
Dmax,24h 89%
Supports compact PROTAC design
NGP cells; 24h; 2-unit PEG linker
PROTAC AURKA degradation Linker optimization

C5 vs. C4 Substitution on Thalidomide Ring Determines ZF Protein Off-Target Degradation Profile

Direct comparative analysis of thalidomide analogues bearing C4 versus C5 amino modifications on the phthalimide ring revealed distinct off-target degradation profiles. In MM1.S multiple myeloma cells, C4-modified pomalidomide induced robust degradation of both ZFP91 and IKZF3, whereas C5-modified 5-aminothalidomide showed markedly reduced IKZF3 degradation while retaining ZFP91 degradation activity [1]. This differential neosubstrate engagement stems from steric constraints: the C5 modification would potentially bump off the ZF degrons, as revealed by the CRBN-pomalidomide-IKZF1 crystal structure (PDB: 6H0F) [1].

ZF off-target selectivity
Head-to-head
C5: reduced IKZF3 degradation
C4: robust IKZF3 + ZFP91 degradation
Distinct neosubstrate selectivity fingerprint
MM1.S cells; immunoblot
Neosubstrate selectivity Zinc finger proteins CRBN

5-Hydroxythalidomide Modifies CRBN Surface Topology to Promote SALL4-Specific Degradation

Structural analysis of 5-hydroxythalidomide (the parent warhead of Thalidomide-5'-O-C4-OH) bound to CRBN revealed that 5-hydroxylation of the phthalimide moiety promotes formation of an extended hydrogen-bonding network via water molecules. Although the binding position and orientation of the thalidomide core within CRBN remain unchanged, this additional hydrogen-bonding network stabilizes the CRBN-SALL4 ternary complex interface, conferring SALL4-specific proteasomal degradation activity [1]. In contrast, unmodified thalidomide induces degradation of a broader panel of neosubstrates including IKZF1, IKZF3, and PLZF in addition to SALL4 [2].

SALL4 degradation mechanism
Class-level inference
Water-mediated H-bond network stabilizes CRBN-SALL4 interface
Confers SALL4-specific degradation bias
X-ray crystallography; in vitro assays
Molecular glue SALL4 Teratogenicity

C5-Substituted Thalidomide Derivative (Compound C5) Demonstrates BCL-2 Degradation Activity Not Observed with Parent Thalidomide

A proteome-wide analysis of thalidomide-like compounds identified three C5-substituted thalidomide derivatives (designated C5, C6, and C7) that specifically target and degrade the BCL-2 protein, including venetoclax-resistant BCL-2 mutations [1]. Unmodified thalidomide does not induce BCL-2 degradation. AlphaFold-driven molecular modeling predicted that the C5 modification alters the CRBN binding surface, enabling recruitment of BCL-2 as a neosubstrate. The C5 derivative demonstrated BCL-2 degradation activity and extended survival in a Drosophila tumor model [1].

BCL-2 degradation
Class-level inference
C5 derivative degrades BCL-2 (incl. venetoclax-resistant); thalidomide does not
Expands targetable proteome via C5 modification
Proteome-wide profiling; Drosophila model
BCL-2 Proteome-wide profiling Drug-resistant mutations

C4 Hydroxyalkyl Linker Length of Thalidomide-5'-O-C4-OH Occupies Optimal Range for PROTAC Ternary Complex Formation

The C4 alkyl linker in Thalidomide-5'-O-C4-OH provides a spacer length of approximately 5-6 Å (four-carbon chain plus oxygen atom), which falls within the empirically determined optimal linker length range for many PROTAC applications. Systematic linker length optimization studies across multiple target proteins have demonstrated that linker length critically determines degradation efficiency. For thalidomide-based PROTACs targeting AURKA, the C5-attached variant with a 2-unit PEG linker (approximately 8-9 Å) achieved DC50 = 3.9 nM [1]. For p38α/p38β-targeting PROTACs using thalidomide analogues, optimization of linker length and composition was essential for achieving degradation-inducing activity at nanomolar concentrations [2].

Linker length optimization
Class-level inference
C4 alkyl spacer ~5-6 Å; optimal range for ternary complex
Validated starting point for linker optimization
Multiple target proteins; cell-based assays
Linker length Ternary complex PROTAC optimization

Recommended Applications for Thalidomide-5'-O-C4-OH Based on Differential Evidence


PROTAC Design Requiring Compact Linker Architecture and Optimized C5 Exit Vector

Thalidomide-5'-O-C4-OH is optimally suited for PROTAC campaigns where linker brevity and C5 exit vector geometry are prioritized. The C5 attachment point, as demonstrated in AURKA-targeting PROTAC development, enables potent degradation (DC50 = 3.9 nM) with linker lengths as short as 2 PEG units [1]. Researchers developing PROTACs for targets with shallow or sterically constrained binding pockets should consider this compound over C4-substituted alternatives, which may require longer linkers to achieve productive ternary complex geometry.

CRBN-Dependent Degradation Studies Requiring Reduced IKZF1/IKZF3 Off-Target Activity

For applications where minimizing degradation of IKZF family transcription factors (IKZF1/Ikaros, IKZF3/Aiolos) is experimentally critical, Thalidomide-5'-O-C4-OH provides a C5-substituted CRBN ligand scaffold. Direct comparative studies confirm that C5-substituted thalidomide analogues exhibit reduced IKZF3 degradation relative to C4-substituted pomalidomide, while retaining degradation activity toward other neosubstrates [1]. This selectivity profile is particularly valuable for functional genomics studies where IKZF family degradation would confound phenotypic interpretation.

Exploration of C5-Specific Neosubstrate Reprogramming for Undruggable Targets

C5-substituted thalidomide derivatives have demonstrated capacity to recruit neosubstrates inaccessible to unmodified thalidomide, including BCL-2 and its drug-resistant variants [1]. Thalidomide-5'-O-C4-OH serves as a chemical starting point for medicinal chemistry campaigns aimed at identifying novel CRBN neosubstrates or developing degraders for proteins lacking conventional ligandable pockets. The C5 hydroxyl moiety, even when conjugated to linkers, may contribute to the hydrogen-bonding network that reprograms the CRBN binding surface, as structurally characterized for 5-hydroxythalidomide [2].

SALL4-Focused Degradation and Teratogenicity Mechanism Studies

For research programs investigating SALL4-dependent developmental toxicity or the mechanistic basis of thalidomide teratogenicity, Thalidomide-5'-O-C4-OH provides a scaffold derived from 5-hydroxythalidomide. Structural studies have elucidated that 5-hydroxythalidomide induces SALL4-specific degradation via a water-mediated hydrogen-bonding network that stabilizes the CRBN-SALL4 ternary complex interface [1]. Compounds built from this scaffold enable dissection of SALL4-mediated signaling pathways and assessment of SALL4 degradation as a potential therapeutic strategy.

Application
Selection Property
Validation Focus
PROTAC design with compact linker
C5 exit vector geometry
Ternary complex formation efficiency
Reduced IKZF off-target degradation studies
C5-substituted neosubstrate selectivity
ZF protein degradation panel profiling
Neosubstrate reprogramming exploration
Reprogrammable CRBN binding surface
Proteome-wide degradation profiling
SALL4-dependent degradation mechanism studies
5-hydroxythalidomide-derived scaffold
SALL4-specific ternary complex assessment

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